molecular formula C14H12N6O3S B2611419 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1396881-45-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2611419
CAS No.: 1396881-45-0
M. Wt: 344.35
InChI Key: KMBRUBRXBNLZAF-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H12N6O3S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds showed promising results against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents. Docking studies have also been performed to understand the interaction between these compounds and microbial proteins, providing insights into their mechanism of action (Sailaja Rani Talupur et al., 2021).

Synthesis and Antimicrobial Activities of Derivatives

Research has focused on synthesizing highly functionalized derivatives of this compound, demonstrating significant antimicrobial activities. The structural modifications in these derivatives have been aimed at enhancing their effectiveness against various bacterial and fungal strains, illustrating the compound's versatility in antimicrobial agent design (M. Babu et al., 2012).

Novel Transformations for Heterocyclic Synthesis

The compound has been utilized in novel transformations of amino and carbonyl/nitrile groups within thiophene derivatives, leading to the synthesis of diverse heterocyclic compounds. These transformations are crucial for developing new materials and pharmaceuticals, showcasing the compound's utility in organic synthesis and drug discovery (N. Pokhodylo et al., 2010).

Pharmacological Applications

Derivatives of this compound have been synthesized and evaluated for their potential pharmacological applications, including antiarrhythmic, serotonin antagonist, and antianxiety activities. The studies demonstrate the compound's potential as a base for developing new therapeutic agents, highlighting its importance in medicinal chemistry (A. Amr et al., 2010).

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-12(21)7-19-14(23)20(18-17-19)11-3-1-10(2-4-11)16-13(22)9-5-6-24-8-9/h1-6,8H,7H2,(H2,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBRUBRXBNLZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.